(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oprozomib is an orally active second-generation proteasome inhibitor developed by Proteolix, which was acquired by Onyx Pharmaceuticals, a subsidiary of Amgen, in 2009 . It selectively inhibits the chymotrypsin-like activity of both the constitutive proteasome and the immunoproteasome . Oprozomib is structurally related to carfilzomib and has the added benefit of being orally bioavailable . It is being investigated for the treatment of hematologic malignancies, specifically multiple myeloma .
Preparation Methods
The preparation of oprozomib involves several synthetic routes and reaction conditions. One method involves the deprotection of a dipeptide intermediate, followed by further reactions to form the final compound . Industrial production methods are still under development, with ongoing research to optimize the synthesis and improve yield and purity.
Chemical Reactions Analysis
Oprozomib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include epoxide hydrolases and cytochrome P450 enzymes . The major products formed from these reactions include a diol of oprozomib, which is the predominant metabolite in human hepatocytes .
Scientific Research Applications
Mechanism of Action
Oprozomib exerts its effects by forming a covalent bond with the active site N-terminal threonine of the 20S proteasome . This inhibition of the proteasome leads to the accumulation of proteins that are deleterious to cell survival, promoting apoptosis in cancer cells . Oprozomib selectively inhibits the chymotrypsin-like activity of both the constitutive proteasome and the immunoproteasome .
Comparison with Similar Compounds
Oprozomib is structurally related to carfilzomib, another proteasome inhibitor . Both compounds irreversibly inhibit the proteasome, resulting in a longer duration of inhibition compared to bortezomib . Oprozomib has the added benefit of being orally bioavailable, unlike carfilzomib, which requires intravenous administration . Other similar compounds include ixazomib, an orally available boronic acid-derived proteasome inhibitor approved for the treatment of multiple myeloma .
Biological Activity
(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, also known by its CAS number 103788-60-9, is a compound of interest due to its potential biological activities. This thiazolidinedione derivative has garnered attention for its possible therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C10H7NO3S
- Molecular Weight : 221.23 g/mol
- Canonical SMILES : Oc1ccc(\C=C\2/SC(=O)NC2=O)cc1
The biological activity of this compound is primarily linked to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to alterations in metabolic pathways. For instance, it interacts with the mitochondrial pyruvate carrier (MPC), affecting cellular metabolism and mitochondrial respiration .
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. It has been tested against resistant strains and demonstrated better potency than standard antibiotics like ampicillin .
- Anticancer Activity : There is evidence suggesting that this compound can induce apoptosis in cancer cells through various signaling pathways. It has been evaluated for its antiproliferative effects on different tumor cell lines, showing promising results .
Antimicrobial Efficacy
Recent studies have highlighted the antimicrobial activity of this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 3.00 | 12.28 |
Escherichia coli | 4.09 | 16.31 |
Pseudomonas aeruginosa | 6.00 | 20.00 |
The compound displayed a broad spectrum of activity, particularly effective against resistant strains .
Anticancer Activity
In vitro studies have assessed the anticancer properties of this compound using various cancer cell lines:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
A549 | 15.0 | Significant growth inhibition |
HepG2 | 18.5 | Induction of apoptosis |
MCF-7 | 20.0 | Cell cycle arrest |
The compound exhibited a dose-dependent response in inhibiting cell proliferation and inducing apoptosis in these cancer cell lines .
Case Studies
- Study on Antibacterial Activity : A comprehensive evaluation revealed that derivatives of thiazolidine-2,4-dione exhibited enhanced antibacterial activity when arylidine moieties were introduced at position 5 of the thiazolidine ring. Modifications such as halogen substitutions improved efficacy significantly .
- Anticancer Mechanism Exploration : Research into the mechanisms revealed that the compound activates intrinsic and extrinsic apoptotic pathways in cancer cells, leading to increased rates of programmed cell death .
Properties
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHIHDVVUHVQCP-VMPITWQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.